molecular formula C3H9B3O3 B150302 Trimethylboroxine CAS No. 823-96-1

Trimethylboroxine

Cat. No.: B150302
CAS No.: 823-96-1
M. Wt: 125.5 g/mol
InChI Key: GBBSAMQTQCPOBF-UHFFFAOYSA-N
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Description

Trimethylboroxine (TMB, (H3C)3B3O3) is a cyclic trimer derived from methylboronic acid. It forms a six-membered planar ring with alternating boron and oxygen atoms (B–O bond length: 1.387 Å; B–C: 1.563 Å) . This structure confers enhanced stability compared to unsubstituted boroxine (B3H3O3), making TMB a subject of extensive computational and experimental studies . Its applications span organic synthesis (e.g., methylation of inert aryl electrophiles) and lithium-ion battery electrolytes, where it improves oxidation stability .

Preparation Methods

Primary Synthesis via Boron Trioxide and Trimethylborane

The most widely documented preparation involves the direct reaction of boron trioxide (B₂O₃) with trimethylborane (B(CH₃)₃) under high-temperature conditions .

Reaction Mechanism and Conditions

B₂O₃, synthesized by dehydrating boric acid (H₃BO₃) over phosphorus pentoxide (P₂O₅) at 220°C under vacuum, serves as the oxygen source . The anhydrous B₂O₃ is combined with stoichiometric B(CH₃)₃ in a sealed Pyrex tube under inert atmosphere. The mixture is heated to 600°C for six hours , yielding a colorless liquid after cooling .

The reaction proceeds via nucleophilic attack of B(CH₃)₃ on B₂O₃, forming a B–O–B linkage. The cyclic trimerization is driven by the thermodynamic stability of the boroxine ring, as evidenced by computational studies showing exothermic dehydration (ΔH ≈ −5.1 kcal/mol) .

Purification and Isolation

Post-reaction, volatile byproducts (e.g., unreacted B(CH₃)₃) are removed by fractional distillation at −45°C. The crude product is further purified by redistillation from a −10°C trap into a −78°C receiver, achieving >95% purity .

Thermodynamic and Kinetic Considerations

Heat of Formation Analysis

G4-level calculations predict the gas-phase heat of formation (ΔHf) of this compound as −330 kcal/mol , significantly lower than its boronic acid precursor (−153.1 kcal/mol for H–B(OH)₂) . This large ΔHf difference explains the favorability of boroxine formation under dehydrating conditions.

Solvent and Temperature Effects

While the sealed-tube method employs solvent-free conditions, alternative approaches using tetrahydrofuran (THF) as a solvent (e.g., 50 wt% solutions) require lower temperatures (160°C) but longer reaction times (24 hours) . The trade-off between temperature and time is critical for scalability.

Alternative Methodologies and Limitations

Boronic Acid Dehydration

Theoretical studies suggest that dehydrating methylboronic acid (CH₃B(OH)₂) could yield this compound :
3CH₃B(OH)2(CH3)3B3O3+3H2O3 \, \text{CH₃B(OH)}_2 \rightarrow (\text{CH}_3)_3\text{B}_3\text{O}_3 + 3 \, \text{H}_2\text{O}
However, this route is less practical due to competing side reactions and lower yields compared to the B₂O₃/B(CH₃)₃ method .

Comparative Analysis of Synthesis Parameters

ParameterSealed-Tube Method THF Solvent Method
Temperature600°C160°C
Reaction Time6 hours24 hours
Yield>95%70–80%
PurityHigh (distillation)Moderate (recrystallization)
ScalabilityLimitedModerate

Scientific Research Applications

Chemical Synthesis

Methylation Reagent
TMB is widely used as a methylating agent in organic synthesis. It facilitates the methylation of aromatic compounds and is particularly effective in reactions involving aromatic halides and C(sp³)−H bonds. This property is invaluable in the preparation of complex organic molecules, making TMB a staple in synthetic organic chemistry .

Catalyst Preparation
In addition to its role as a methylating agent, TMB is employed in the preparation of catalysts for asymmetric reductions. These catalysts are essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals .

Pharmaceutical Applications

Drug Development
TMB's unique chemical structure allows it to participate in selective reactions necessary for synthesizing pharmaceutical intermediates. Its application in drug development is expanding, as researchers explore its potential in creating new therapeutic agents .

Case Study: Synthesis of Active Compounds
A study demonstrated TMB's effectiveness in synthesizing active pharmaceutical ingredients through its role as a reagent in complex reaction pathways. This capability positions TMB as a valuable tool in the pharmaceutical industry, particularly for developing innovative treatments .

Materials Science

Cross-Linking Agent
In materials science, TMB serves as a cross-linking agent in the production of high-performance polymers and resins. Its ability to enhance thermal stability and mechanical properties makes it indispensable in applications requiring durable materials, such as aerospace and automotive components .

Application AreaRole of this compoundBenefits
AerospaceCross-linking agentHigh thermal stability
AutomotivePolymer productionEnhanced durability
ElectronicsInsulation materialsImproved performance

Electronics

Semiconductor Industry
TMB is utilized in the electronics sector for producing components that require high thermal stability and electrical insulation. As electronic devices become smaller and more efficient, the demand for materials like TMB that can withstand extreme conditions increases .

Case Study: Battery Technology
Research has shown that TMB can act as an electrolyte additive in lithium-ion batteries, enhancing their performance by stabilizing the cathode-electrolyte interface. This application is critical as it addresses challenges related to high-voltage battery systems .

Emerging Research Areas

Nanotechnology and Renewable Energy
Recent studies are investigating TMB's potential applications in nanotechnology and renewable energy sectors. Its unique properties may enable advancements in energy storage solutions and nanomaterials development, further expanding its utility .

Comparison with Similar Compounds

Comparison with Similar Boroxine Derivatives

Structural and Thermodynamic Properties

Table 1: Structural and Stability Comparison of Boroxines

Compound Molecular Formula B–O Bond Length (Å) Stability Notes Key Applications
Trimethylboroxine C3H9B3O3 1.387 High thermal/oxidative stability Methylation reagent , battery additive
Boroxine B3H3O3 ~1.37 (theoretical) Less stable; prone to hydrolysis Theoretical studies
Triphenylboroxine C18H15B3O3 1.40 (experimental) Stabilized by phenyl conjugation Materials science, supramolecular chemistry
Trimethoxyboroxine C3H9B3O6 N/A Hydrolytically sensitive Limited industrial use

Key Insights :

  • Electronic Effects : Methyl groups in TMB donate electron density, stabilizing the boroxine ring, whereas phenyl groups in triphenylboroxine enhance stability through resonance .
  • Reactivity : Boroxine (unsubstituted) is highly reactive due to its electron-deficient boron centers, limiting practical use .

Advantages of TMB :

  • Efficiency : Superior to methyl boronic acid in cross-coupling reactions due to reduced steric hindrance and higher boron content .
  • Selectivity : Enables functionalization of "inert" aryl electrophiles without pre-activation .

Table 2: Performance of TMB as a Li-Ion Battery Additive

TMB Concentration Discharge Capacity Retention (≥100 mAh/g) Key Observations
0% (Control) 4 cycles Rapid capacity fade due to electrolyte decomposition
0.2% 30 cycles Optimal passivation; minimal side reactions
0.5% 10 cycles Excess decomposition products (BF3, POF3) increase impedance
1% <5 cycles Severe degradation; inefficient passivation

Mechanism : TMB oxidizes at ≥4.5 V, forming BF3 and POF3, which may catalyze protective carbonate polymerization on electrode surfaces . However, higher concentrations (>0.5%) exacerbate gas evolution (H2, CO2) and interfacial resistance .

Comparison with Other Additives :

  • Triphenylboroxine: Not reported in battery systems due to poor solubility and electrochemical inactivity.
  • Boroxine : Unstable under high-voltage conditions, unsuitable for electrolyte use.

Research Challenges and Contradictions

  • Optimal Concentration in Batteries : Sharabi et al. recommended 0.5–1% TMB , but Freiberg et al. found 0.2% optimal due to differences in electrolyte volume-to-active-material ratios .
  • Decomposition Byproducts : The origin of H2O/HF during TMB oxidation remains unexplained, complicating mechanistic models .

Biological Activity

Trimethylboroxine (TMB), with the chemical formula C3H9B3O3\text{C}_3\text{H}_9\text{B}_3\text{O}_3, is a cyclic anhydride derivative of methyl-boronic acid. It has garnered attention in both organic chemistry and biological applications due to its unique properties as a methylating agent. This article delves into the biological activity of TMB, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability
this compound is typically presented as a colorless to yellow liquid, with a molecular weight of 125.53 g/mol. It is completely soluble in non-nucleophilic solvents, which enhances its utility in various chemical reactions . TMB is stable under laboratory conditions, allowing for long-term storage without significant degradation.

Mechanism of Action
TMB acts primarily as a methylating agent through palladium-catalyzed Suzuki-Miyaura coupling reactions. This mechanism allows TMB to methylate challenging substrates, including aryl electrophiles that are typically resistant to conventional methylation methods . The compound's ability to facilitate the methylation of various aromatic halides and C(sp³)-H bonds significantly impacts its biological activity by modifying the physical properties and reactivity of the target molecules .

Biological Applications

TMB's role as a methylating agent extends into various fields, including medicinal chemistry, where it has potential applications in drug development and synthesis.

Pharmaceutical Chemistry
In pharmaceutical applications, TMB has been utilized to methylate complex aryl compounds that are often difficult to modify using traditional methods. For instance, researchers have successfully employed TMB to methylate nitroarenes and benzoic acids using palladium catalysts, expanding the scope of available pharmaceutical intermediates . This versatility makes TMB a valuable reagent in the synthesis of novel drug candidates.

Biochemical Pathways
The primary biochemical pathway affected by TMB is the methylation pathway. Methylation can alter gene expression and protein function, thereby influencing various biological processes. The incorporation of methyl groups into biomolecules can enhance their stability and bioactivity, which is crucial for developing effective therapeutic agents .

Table 1: Comparison of Methylation Reagents

ReagentReactivityApplications
This compoundHighMethylation of challenging substrates
Trimethyl borateModerateGeneral methylation
TriphenylboroxineLowSynthesis of boron-containing polymers

Case Study: Methylation of Nitroarenes

A study conducted by Feng et al. demonstrated the effectiveness of TMB in methylating nitroarenes using Pd(acac)₂ as a catalyst. The reaction conditions allowed for high yields of the corresponding methylated products, showcasing TMB's ability to overcome traditional limitations in aryl electrophile methylation .

Table 2: Yields from Methylation Reactions

Substrate TypeYield (%)Catalyst Used
Nitroarenes85-95Pd(acac)₂
Benzoic Acids80-90Pd(OAc)₂

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trimethylboroxine (TMB) critical for experimental design?

this compound (C₃H₉B₃O₃) is a cyclic trimer of methylboronic acid, characterized by a planar six-membered B₃O₃ ring. Key properties include:

  • Thermal stability : TMB is more stable than unsubstituted boroxine due to methyl group electron donation, reducing hydrolysis sensitivity .
  • Bond lengths : Gas-phase electron diffraction shows B–O = 1.39 ± 0.02 Å and B–C = 1.57 ± 0.03 Å, corroborated by MP2/aug-cc-pVTZ computational models .
  • Solubility : Typically handled in anhydrous tetrahydrofuran (THF) (50% w/w) to prevent decomposition .

Methodological Note : For handling, use inert atmospheres (argon/glovebox) and monitor purity via 11^{11}B NMR (δ ~30 ppm for boroxine ring) .

Q. How is this compound synthesized, and what parameters ensure high purity?

TMB is synthesized via dehydrative cyclization of methylboronic acid under anhydrous conditions:

  • Procedure : React 3 equivalents of methylboronic acid with azeotropic removal of water (e.g., using molecular sieves or trimethylborate as a dehydrating agent) .
  • Critical Parameters :

  • Moisture control : Trace water leads to hydrolysis; use Schlenk-line techniques.
  • Temperature : Moderate heating (60–80°C) accelerates cyclization without decomposition.
    • Purity Validation : Confirm via 1^{1}H NMR (singlet for methyl groups at δ 0.3–0.5 ppm) and elemental analysis .

Q. What are the primary applications of TMB in electrochemical and materials research?

TMB serves as:

  • Electrolyte additive : Enhances lithium-ion battery performance by stabilizing cathode-electrolyte interfaces at high voltages (e.g., 4.5 V vs. Li/Li+^+) .
  • Dehydrating agent : Enables room-temperature mechanochemical synthesis of boroxine-linked covalent organic frameworks (COFs) with high crystallinity (e.g., COF-102, SSA ~2,500 m²·g⁻¹) .

Methodological Note : In COF synthesis, TMB reduces solvent use by >20× and reaction time by ~100× compared to solvothermal methods .

Advanced Research Questions

Q. How does mechanochemical synthesis using TMB overcome limitations of traditional solvothermal COF preparation?

Mechanochemical synthesis with TMB addresses:

  • Hydrolytic sensitivity : TMB acts as a dehydrating agent, suppressing boroxine ring hydrolysis during ball-milling .
  • Efficiency : Reactions complete in minutes (vs. days for solvothermal) with quantitative yields.
  • Scalability : Resonant acoustic mixing (RAM) enables gram-scale production (tested up to 10 g) .

Table 1 : Comparison of COF-102 Synthesis Methods

ParameterMechanochemical (TMB)Solvothermal
Reaction Time20 min72 h
Solvent Volume0.5 mL/g10 mL/g
Surface Area~2,500 m²·g⁻¹~2,200 m²·g⁻¹
CrystallinityHigh (PXRD-confirmed)Moderate

Q. What computational and experimental evidence supports the aromaticity of the TMB ring?

The aromaticity of TMB's B₃O₃ ring is debated. Key findings include:

  • Planarity : Computational models (MP2, DFT) show a planar ring geometry, a hallmark of aromatic systems .
  • Magnetic Criteria : NICS (Nucleus-Independent Chemical Shift) calculations indicate weak aromaticity (NICS(1) = -5 to -7 ppm) .
  • Experimental Data : Gas-phase electron diffraction confirms bond length delocalization (B–O = 1.39 Å), consistent with partial π-character .

Methodological Note : Use multireference methods (e.g., CASSCF) to account for electron correlation in boron-oxygen systems.

Q. How can real-time Raman spectroscopy optimize TMB-mediated reactions?

Real-time Raman spectroscopy tracks reaction kinetics by monitoring:

  • B–O Ring Formation : Peak at ~780 cm⁻¹ (B–O stretching) .
  • Byproduct Identification : THF solvent peaks (e.g., 890 cm⁻¹) ensure no side reactions.

Case Study : Mechanochemical COF synthesis showed reaction completion within 20 minutes via intensity stabilization of B–O peaks .

Q. Methodological Best Practices

  • Data Contradictions : If experimental bond lengths deviate from computational values (e.g., B–C >1.57 Å), re-evaluate basis sets (aug-cc-pVTZ recommended) or consider crystal-packing effects .
  • Advanced Characterization : Pair XRD with BET analysis for COF porosity and TGA-DSC for thermal stability .

Properties

IUPAC Name

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSAMQTQCPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341570
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-96-1
Record name Trimethylboroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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